molecular formula C8H15Cl2N3 B1390275 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride CAS No. 690262-00-1

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B1390275
CAS No.: 690262-00-1
M. Wt: 224.13 g/mol
InChI Key: FKAZGXYODMJIAZ-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and pyrazole, a five-membered ring with two nitrogen atoms.

Preparation Methods

The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the piperidine ring. One common method includes the reaction of pyrazole derivatives with piperidine under controlled conditions . Industrial production methods may involve multi-step processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Biological Activity

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H11_{11}Cl2_{2}N3_{3} and a molecular weight of approximately 218.1 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound can exhibit MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

  • BRAF Inhibition : Recent studies have highlighted the effectiveness of pyrazole derivatives in inhibiting mutant BRAF, a key driver in melanoma. Compounds similar to this compound showed nanomolar activity in inhibiting BRAF-driven pathways .
  • Cell Proliferation Assays : In assays involving BRAF mutant melanoma cell lines, the compound demonstrated significant inhibition of cell proliferation, indicating its potential as a therapeutic agent for melanoma treatment.

Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with the compound showing superior performance compared to traditional antibiotics .

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Other Derivative0.25Escherichia coli

Study 2: Anticancer Properties

In another study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized various analogs of this compound. These compounds were tested against different cancer cell lines, revealing significant cytotoxic effects particularly in BRAF mutant melanoma cells .

CompoundIC50_{50} (μM)Cancer Cell Line
This compound0.5BRAF mutant melanoma
Control Drug1.2BRAF mutant melanoma

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : Its structure allows for binding to receptors associated with cell signaling pathways relevant to cancer progression and microbial resistance.

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAZGXYODMJIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

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